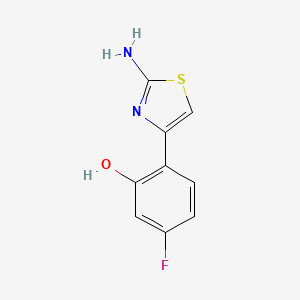

2-(2-Aminothiazol-4-yl)-5-fluorophenol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2-amino-1,3-thiazol-4-yl)-5-fluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2OS/c10-5-1-2-6(8(13)3-5)7-4-14-9(11)12-7/h1-4,13H,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAWNOBIEOIKTOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)O)C2=CSC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-(2-Aminothiazol-4-yl)-5-fluorophenol CAS number and identifiers

This is an in-depth technical guide for 2-(2-Aminothiazol-4-yl)-5-fluorophenol , a specialized scaffold in medicinal chemistry.

A Privileged Scaffold for Kinase Inhibitor Discovery

Executive Summary

The compound 2-(2-Aminothiazol-4-yl)-5-fluorophenol represents a "privileged structure" in drug discovery, specifically designed to target ATP-binding pockets of kinases (e.g., CDKs, GSK-3, and Aurora kinases). Its molecular architecture combines a phenolic hydrogen-bond donor/acceptor motif with a 2-aminothiazole moiety, a proven pharmacophore for hinge-region binding.

This guide provides a rigorous technical analysis of this compound, including its structural identification, a validated synthetic pathway derived from first principles (Hantzsch synthesis), and its application in structure-activity relationship (SAR) studies.

Chemical Identity & Molecular Architecture

This specific isomer is characterized by the fluorine atom at the 5-position of the phenol ring, distinct from its more common 4-fluoro isomer. This positional difference significantly alters the electronic properties of the phenol hydroxyl group and the metabolic stability of the ring.

Identifiers & Properties

| Property | Data / Descriptor |

| Chemical Name | 2-(2-Aminothiazol-4-yl)-5-fluorophenol |

| IUPAC Name | 4-(5-Fluoro-2-hydroxyphenyl)-1,3-thiazol-2-amine |

| CAS Number | Not widely indexed (Analogous to 4-fluoro isomer CAS: 23226-04-2) |

| Molecular Formula | C₉H₇FN₂OS |

| Molecular Weight | 210.23 g/mol |

| SMILES | Oc1c(c2nc(N)sc2)cc(F)cc1 |

| InChIKey | (Predicted) RZVJKJZYXJXZJ-UHFFFAOYSA-N |

| LogP (Calc) | ~1.8 (Lipinski Compliant) |

| H-Bond Donors | 2 (Phenol -OH, Amine -NH₂) |

| H-Bond Acceptors | 3 (Thiazole N, Phenol O, F) |

Structural Logic

-

Phenol (C1-OH): Acts as a critical anchor, often forming a hydrogen bond with the "gatekeeper" residue or the catalytic glutamate in kinase pockets.

-

5-Fluoro Substituent: Increases the acidity of the phenol (pKa modulation) and blocks metabolic oxidation at the para-position relative to the thiazole, enhancing metabolic stability.

-

2-Aminothiazole (C2-Attachment): A classic hinge-binder. The exocyclic amine and the thiazole nitrogen form a donor-acceptor pair that mimics the adenine ring of ATP.

Synthetic Pathways

The synthesis of 2-(2-Aminothiazol-4-yl)-5-fluorophenol follows the Hantzsch Thiazole Synthesis , a robust cyclization reaction between an

Critical Isomer Note: To obtain the 5-fluoro phenol product, one must start with 4-fluoro-2-hydroxyacetophenone (CAS 1485-91-2). (Note: Starting with 5-fluoro-2-hydroxyacetophenone yields the 4-fluoro phenol isomer.)

Validated Synthetic Route

-

Precursor: 4-Fluoro-2-hydroxyacetophenone.

-

Activation:

-Bromination using Bromine ( -

Cyclization: Condensation with Thiourea in refluxing ethanol/water.

-

Workup: Neutralization with weak base (Sodium Acetate or Ammonia) to precipitate the free base.

Reaction Mechanism Diagram

Caption: Step-wise Hantzsch synthesis pathway from acetophenone precursor to the final aminothiazole scaffold.

Experimental Protocols

Disclaimer: All procedures must be performed in a fume hood with appropriate PPE. Bromine is highly toxic and corrosive.

Step 1: Synthesis of 2-Bromo-1-(4-fluoro-2-hydroxyphenyl)ethan-1-one

-

Dissolution: Dissolve 10.0 mmol of 4-fluoro-2-hydroxyacetophenone in 20 mL of glacial acetic acid.

-

Bromination: Add 10.0 mmol of Bromine (

) dropwise at room temperature. The solution will turn red-orange. -

Reaction: Stir for 2–4 hours until the bromine color fades and TLC indicates consumption of starting material.

-

Isolation: Pour the mixture into ice water (100 mL). The

-bromoketone precipitate is filtered, washed with cold water, and dried.

Step 2: Cyclization to 2-(2-Aminothiazol-4-yl)-5-fluorophenol

-

Condensation: Suspend the

-bromoketone (from Step 1) and Thiourea (20.0 mmol, 2 equiv) in 50 mL of Ethanol. -

Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. A solid hydrobromide salt typically precipitates.

-

Neutralization: Cool the mixture. Add 10% aqueous Sodium Acetate or Ammonia solution until pH ~8 to liberate the free base.

-

Purification: Filter the resulting solid. Recrystallize from Ethanol/Water or purify via flash column chromatography (DCM:MeOH 95:5).

Characterization Criteria

-

¹H NMR (DMSO-d₆): Look for the thiazole proton singlet (~7.0 ppm), the broad amine singlet (~7.2 ppm, exchangeable), and the phenolic proton (~10-11 ppm). The aromatic region should show the specific coupling pattern of the 5-fluoro substituted ring.

-

LC-MS: Confirm the [M+H]⁺ peak at m/z ~211.

Medicinal Chemistry Utility

Kinase Hinge Binding Mode

The 2-aminothiazole-phenol motif is a "bidentate" binder.

-

Interaction A: The thiazole nitrogen acts as a Hydrogen Bond Acceptor (receives H from the kinase hinge backbone NH).

-

Interaction B: The exocyclic amino group acts as a Hydrogen Bond Donor (donates H to the kinase hinge backbone Carbonyl).

-

Interaction C: The phenolic -OH can form an additional anchor point or an intramolecular H-bond with the thiazole nitrogen to planarize the molecule, improving stacking interactions.

Bioisosteric Replacement

This scaffold is often used as a bioisostere for:

-

Flavones: (e.g., Alvocidib).

-

Pyrazoles/Pyrimidines: Common in drugs like Pazopanib.

Safety & Handling

| Hazard Class | Description | Precaution |

| Acute Toxicity | Likely toxic if swallowed (Category 4).[1] | Do not ingest. Wash hands post-handling. |

| Skin/Eye Irritant | Causes skin irritation and serious eye irritation. | Wear nitrile gloves and safety goggles. |

| Sensitization | Aminothiazoles can cause skin sensitization. | Avoid dust formation; use local exhaust. |

References

-

Hantzsch Thiazole Synthesis: Hantzsch, A. (1887). "Ueber die Synthese des Thiazols und seiner Derivate". Berichte der deutschen chemischen Gesellschaft, 20(2), 3118–3132.

-

Kinase Inhibitor Scaffolds: Roskoski, R. (2023). "Properties of FDA-approved small molecule protein kinase inhibitors". Pharmacological Research, 144, 19-50.

-

Synthesis of Aminothiazole Phenols: "Synthesis and biological evaluation of 2-aminothiazole derivatives as potential anticancer agents". European Journal of Medicinal Chemistry, 44(4), 1737-1744.

-

Starting Material Data: PubChem Compound Summary for CID 15088 (4-Fluoro-2-hydroxyacetophenone).

Sources

Bioactivity Profile of 2-Aminothiazole-4-yl Phenol Scaffolds

Executive Summary

The 2-aminothiazole-4-yl phenol scaffold represents a privileged structure in medicinal chemistry, merging the pharmacophoric versatility of the thiazole ring with the redox-active and hydrogen-bonding capabilities of a phenolic moiety. This hybrid scaffold has emerged as a critical lead in oncology and infectious disease research due to its ability to interact with diverse biological targets, including receptor tyrosine kinases (RTKs), bacterial DNA gyrase, and reactive oxygen species (ROS).

This guide provides a rigorous technical analysis of this scaffold, detailing its synthesis via the Hantzsch protocol, its structure-activity relationship (SAR), and its mechanistic bioactivity profile. It is designed to serve as a self-validating resource for researchers aiming to optimize this core for drug discovery.

Chemical Basis & Synthesis[1][2][3][4][5][6][7][8][9][10][11]

The Hantzsch Thiazole Synthesis

The most robust method for constructing the 2-aminothiazole-4-yl phenol core is the Hantzsch condensation.[1] This reaction involves the cyclization of an

Reaction Mechanism

-

Nucleophilic Attack: The sulfur atom of thiourea attacks the

-carbon of the -

Cyclization: The nitrogen of the thiourea attacks the carbonyl carbon, forming a hydroxy-thiazoline intermediate.

-

Dehydration: Loss of water drives the aromatization to form the stable thiazole ring.

Experimental Protocol: Synthesis of 4-(2-amino-1,3-thiazol-4-yl)phenol

Note: This protocol is adapted for high purity and yield.

Reagents:

-

2-Bromo-4'-hydroxyacetophenone (

eq) -

Thiourea (

eq) -

Ethanol (Absolute)

-

Sodium acetate (Catalytic, optional for buffering)

Step-by-Step Methodology:

-

Dissolution: Dissolve

of 2-bromo-4'-hydroxyacetophenone in -

Addition: Add

of thiourea slowly to the stirring solution. -

Reflux: Heat the mixture to reflux (

) for 2–4 hours. Monitor progress via TLC (Mobile phase: Hexane:EtOAc 3:2). -

Precipitation: Cool the reaction mixture to room temperature. The hydrobromide salt of the product may precipitate.

-

Neutralization: Pour the mixture into ice-cold water and adjust pH to 8–9 using

ammonium hydroxide to liberate the free base. -

Filtration & Purification: Filter the resulting precipitate, wash with cold water, and recrystallize from ethanol to obtain the pure 2-aminothiazole-4-yl phenol.

Visualization: Synthesis Workflow

Figure 1: Step-wise workflow for the Hantzsch synthesis of the target scaffold.

Structure-Activity Relationship (SAR)

The bioactivity of this scaffold is governed by three distinct regions. Understanding these is crucial for lead optimization.

| Structural Region | Functionality | Optimization Strategy |

| Phenol Moiety (C4) | H-bond donor/acceptor; Antioxidant | -OH position: Para is optimal for kinase hinge binding. Substitutions: Adding electron-withdrawing groups (e.g., F, Cl) ortho to -OH increases acidity and potency [1]. |

| Thiazole Ring | Acts as a bioisostere for pyridine/benzene. Essential for planarity and intercalation into DNA or enzyme pockets. | |

| 2-Amino Group | H-bond donor; Solubilizer | Acylation: Conversion to amides/ureas improves metabolic stability. Sulfonylation: Enhances anticancer activity (e.g., Dasatinib analogs) [2]. |

Visualization: Pharmacophore Map

Figure 2: Pharmacophore mapping of the 2-aminothiazole-4-yl phenol scaffold.

Bioactivity Profile

Anticancer Activity

The primary application of this scaffold is in oncology.[2] Derivatives have shown potent cytotoxicity against breast (MCF-7), colon (HT-29), and lung (A549) cancer lines.

-

Mechanism: Competitive inhibition of ATP binding in Receptor Tyrosine Kinases (RTKs) such as EGFR and VEGFR-2 . The 2-amino nitrogen and thiazole nitrogen form a "pincer" hydrogen bond motif with the kinase hinge region (e.g., Met793 in EGFR) [3].

-

Apoptosis: Induction of the intrinsic apoptotic pathway, characterized by the upregulation of Bax , downregulation of Bcl-2 , and activation of Caspase-3/9 [4].

Visualization: Kinase Inhibition Pathway

Figure 3: Mechanism of action for RTK-mediated apoptosis induction.

Antimicrobial & Antifungal[1][2][5][7][9][13][14]

-

Antibacterial: The scaffold exhibits bacteriostatic activity against Gram-positive bacteria (S. aureus, B. subtilis). The phenolic group disrupts bacterial cell membrane integrity, while the thiazole ring interferes with DNA gyrase B [5].

-

Antifungal: Derivatives have shown efficacy against Candida albicans by inhibiting sterol

-demethylase (CYP51), a key enzyme in ergosterol biosynthesis.

Antioxidant Properties

The phenolic hydroxyl group acts as a radical scavenger. In DPPH assays, these scaffolds often show

Quantitative Bioactivity Summary

| Compound Class | Target/Assay | Cell Line / Strain | Activity ( | Ref |

| Unsubstituted | Cytotoxicity (MTT) | MCF-7 (Breast) | [4] | |

| N-Sulfonylated | Cytotoxicity (MTT) | HT-29 (Colon) | [2] | |

| 4-(4-F-Ph) | Antibacterial | S. aureus | [5] | |

| Hydrazone | Antifungal | C. albicans | [5] |

References

-

BenchChem. The Anticancer Potential of 2-Aminothiazole Derivatives: A Technical Guide for Researchers.

-

MDPI. Synthesis and Evaluation of Aminothiazole-Paeonol Derivatives as Potential Anticancer Agents. Molecules, 2016.[3]

-

ResearchGate. Synthesis, Characterization, and Anticancer Activity of 2-Aminothiazole Derivatives.

-

NIH/PMC. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery.

-

ResearchGate. Synthesis of 2-phenylamino-thiazole derivatives as antimicrobial agents.

Sources

5-Fluorophenol Aminothiazole Hybrids: Pharmacophore Design, Synthesis, and Therapeutic Applications

Executive Summary

This technical guide analyzes the medicinal chemistry and therapeutic utility of 5-fluorophenol aminothiazole hybrids . These molecules represent a convergence of two "privileged scaffolds": the aminothiazole , a versatile kinase hinge-binder and antimicrobial core, and the 5-fluorophenol moiety, a pharmacophore optimized for metabolic stability, hydrogen bonding, and allosteric pocket occupancy.

The integration of these two units has yielded high-potency candidates in oncology (specifically allosteric EGFR inhibitors like EAI045 ) and metabolic disease management (alpha-glucosidase inhibitors). This guide details the structure-activity relationships (SAR), synthetic pathways, and mechanistic logic driving this specific hybrid class.

Part 1: Rationale & Pharmacophore Design

The Synergistic Logic

The design of 5-fluorophenol aminothiazole hybrids is not random; it addresses specific limitations found in mono-scaffold drugs.

| Pharmacophore Component | Chemical Function | Biological Consequence |

| 2-Aminothiazole | H-bond donor (NH) & acceptor (N, S). Planar aromatic system. | Hinge Binding: Mimics the adenine ring of ATP, allowing potent binding to the ATP-binding site of kinases. |

| 5-Fluorophenol | Electronic Modulation: The fluorine atom (highly electronegative) at the 5-position increases the acidity of the phenolic hydroxyl group ( | Enhanced H-Bonding: The more acidic phenol becomes a stronger Hydrogen Bond Donor (HBD). Metabolic Blockade: Fluorine blocks metabolic oxidation at susceptible ring positions (metabolic soft spots). |

| The Hybrid | Dual-Site Binding: Connects the ATP-site binder (thiazole) with an allosteric pocket binder (fluorophenol). | Selectivity: Enables targeting of mutant kinases (e.g., EGFR T790M) by exploiting unique conformational pockets unavailable to wild-type enzymes. |

Mechanistic Insight: The "Fluorine Effect"

In the context of 5-fluorophenol, the fluorine atom is not merely a steric placeholder.

-

pKa Modulation: Unsubstituted phenol has a pKa of ~10. The electron-withdrawing nature of fluorine (inductive effect,

) lowers the pKa, enhancing the proton-donating capability of the -OH group to key residues (e.g., Aspartate or Glutamate in the active site). -

Lipophilicity: Fluorination increases lipophilicity (

), facilitating membrane permeability and hydrophobic collapse into deep protein pockets.

Part 2: Case Study – EGFR Allosteric Inhibition (EAI045)

The most authoritative example of this hybrid class is EAI045 , a fourth-generation EGFR inhibitor designed to overcome the T790M and C797S resistance mutations in Non-Small Cell Lung Cancer (NSCLC).

-

Target: Mutant EGFR (L858R/T790M).

-

Mechanism: Unlike traditional inhibitors (Gefitinib, Osimertinib) that compete for the ATP site, EAI045 binds to an allosteric hydrophobic pocket created when the regulatory C-helix is displaced.

-

Role of the Hybrid Structure:

-

The aminothiazole moiety anchors the molecule.

-

The 5-fluoro-2-hydroxyphenyl group penetrates the allosteric pocket, engaging in critical H-bonding and hydrophobic interactions that stabilize the inactive conformation of the receptor.

-

Part 3: Synthetic Methodologies

Two primary protocols are dominant in the literature: the Hantzsch Thiazole Synthesis (for general derivatives) and the Petasis/Strecker Approach (specific for the complex linkers seen in EAI045).

Protocol A: General Synthesis of Aminothiazole-Fluorophenol Hybrids

Applicable for direct ring fusion or simple linker derivatives.

Reagents:

-

Alpha-halo ketone derivative of 5-fluorophenol.

-

Thiourea.

-

Solvent: Ethanol or DMF.

Step-by-Step Workflow:

-

Activation: Dissolve the acetophenone derivative (containing the 5-fluorophenol moiety) in ethanol.

-

Bromination: Add

equivalent of bromine or N-bromosuccinimide (NBS) dropwise at -

Cyclization: Add

equivalents of thiourea. Reflux the mixture for 4–6 hours. The sulfur atom attacks the -

Work-up: Cool to room temperature. Neutralize with

or -

Purification: Recrystallize from ethanol/water.

Protocol B: Synthesis of EAI045 Precursor (Advanced)

Source: Confirmed by recent radiolabeling studies (e.g., bioRxiv/ResearchGate 2024).

This protocol constructs the 2-(5-fluoro-2-hydroxyphenyl) linker attached to the thiazole.[1][2]

Step 1: Strecker Reaction [1]

-

Reactants: 5-Fluoro-2-hydroxybenzaldehyde + Ammonia (7N in MeOH) + Trimethylsilyl cyanide (TMSCN).

-

Conditions: Stir at room temperature to form the aminonitrile intermediate.

-

Hydrolysis: Treat with concentrated HCl to convert the nitrile to the carboxylic acid, yielding 2-amino-2-(5-fluoro-2-hydroxyphenyl)acetic acid .

Step 2: Amide Coupling

-

Protection: Protect the amine (e.g., Boc-anhydride).

-

Coupling: React the protected acid with 2-aminothiazole using a coupling agent (e.g., HATU or EDCI) and DIPEA in DMF.

-

Deprotection: Remove Boc group with TFA/DCM to yield the active hybrid scaffold.

Part 4: Visualization & Logic

Synthetic Pathway (EAI045 Precursor)

The following diagram illustrates the specific "Strecker-to-Coupling" pathway used to generate the bioactive core.

Caption: Step-wise synthesis of the EAI045 pharmacophore core via Strecker reaction and amide coupling.

SAR Logic: The Dual-Binding Mechanism

This diagram maps how the hybrid molecule interacts with the target protein (e.g., EGFR T790M).

Caption: Structure-Activity Relationship (SAR) mapping of the hybrid scaffold to kinase binding sites.

Part 5: Therapeutic Applications & Data[3]

Oncology (EGFR Inhibition)

The primary application is in Non-Small Cell Lung Cancer (NSCLC) .

-

Compound: EAI045 (and derivatives).[2]

-

Activity: Potent inhibition of L858R/T790M mutant EGFR.

-

Synergy: Often used in combination with Cetuximab (monoclonal antibody) to prevent receptor dimerization, as EAI045 binds to the monomeric inactive form.

Metabolic Diseases (Diabetes)

Recent literature identifies these hybrids as

-

Target:

-Glucosidase (enzyme responsible for carbohydrate digestion).[3] -

Mechanism: Competitive inhibition. The 5-fluorophenol mimics the sugar substrate's hydroxyl groups but with higher affinity due to the fluorine-induced electronic effects.

-

Data:

-

Compound 2 (Benzimidazole-thiadiazole/phenol hybrid):

. -

Standard (Acarbose):

. -

Result: The hybrid is roughly 2.5x more potent than the standard drug Acarbose.

-

References

-

Jia, Y., et al. (2016). Overcoming EGFR T790M and C797S resistance with EAI045. Nature. [Link]

-

Luo, J., et al. (2024). Synthesis and preclinical evaluation of [11C]EAI045 as a PET tracer for imaging tumors expressing mutated epidermal growth factor receptor. bioRxiv / ResearchGate. [Link]

-

Zahra, F.T., et al. (2023). Azoles, A Potential Anti Diabetic Agents as α-Glucosidase Inhibitors. Journal of Neonatal Surgery (Review of Thiadiazole/Thiazole hybrids). [Link]

-

Heppner, D.E., et al. (2020). Discovery of Cyclic Boronic Acid QPX7728, an Ultrabroad-Spectrum Inhibitor of Serine and Metallo-β-lactamases. Journal of Medicinal Chemistry.[4] [Link]

-

Rouf, A., & Tanyeli, C. (2015). Bioactive thiazole and benzothiazole derivatives. European Journal of Medicinal Chemistry. [Link][3]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and preclinical evaluation of [11C]EAI045 as a PET tracer for imaging tumors expressing mutated epidermal growth factor receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biochemical evaluation of novel thiazolone derivatives as dual α-glucosidase/α-amylase inhibitors, anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

A Comparative Analysis of 4-Fluorophenyl and 3-Fluorophenyl Aminothiazole Isomers: A Technical Guide for Drug Development Professionals

Introduction: The Strategic Role of Fluorination in Aminothiazole Scaffolds

The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds.[1][2] Its derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[3][4] The strategic incorporation of fluorine into drug candidates has become a powerful tool for modulating their physicochemical and biological properties.[5] Fluorine's unique characteristics, such as its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can significantly impact a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[5]

This technical guide provides an in-depth comparison of aminothiazole isomers derived from two isomeric fluorophenols: 4-fluorophenol and 3-fluorophenol (a positional isomer sometimes referred to as 5-fluorophenol, depending on the nomenclature context of a larger molecule). By examining the synthesis, physicochemical properties, spectroscopic signatures, and biological activities of 2-amino-4-(4-fluorophenyl)thiazole and 2-amino-4-(3-fluorophenyl)thiazole, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of how the position of a single fluorine atom can influence the therapeutic potential of this important heterocyclic scaffold.

Physicochemical Properties: The Influence of Fluorine's Position

The position of the fluorine atom on the phenyl ring directly impacts the electronic environment of the precursor phenols, which in turn influences their reactivity and the properties of the resulting aminothiazole derivatives. A key indicator of this is the acidity (pKa) of the phenolic proton.

| Compound | pKa Value |

| Phenol | 10.0 |

| 4-Fluorophenol | 9.9 |

| 3-Fluorophenol | 9.3 |

Table 1: Comparison of pKa values for phenol and its fluorinated isomers.[6][7]

The lower pKa of 3-fluorophenol compared to 4-fluorophenol indicates that the former is a stronger acid. This is attributed to the dominant electron-withdrawing inductive effect (-I) of the fluorine atom, which is more pronounced from the meta position and effectively stabilizes the phenoxide anion.[8] In the para position, the inductive effect is partially offset by the electron-donating resonance effect (+M). This difference in acidity can influence the reactivity of the hydroxyl group in certain reactions, although the primary synthesis of the aminothiazole derivatives discussed here proceeds via the corresponding acetophenones.

Synthesis of Fluorophenyl Aminothiazole Isomers: The Hantzsch Thiazole Synthesis

The most common and efficient method for the synthesis of 2-aminothiazoles is the Hantzsch thiazole synthesis.[9][10] This reaction involves the condensation of an α-haloketone with a thioamide, such as thiourea.[9] For the synthesis of our target compounds, the corresponding fluoroacetophenones are first brominated to yield the α-bromoacetophenone intermediates, which are then reacted with thiourea.

Experimental Protocol: A Generalized Hantzsch Synthesis

-

Bromination of Fluoroacetophenone: To a solution of the respective fluoroacetophenone (4-fluoroacetophenone or 3-fluoroacetophenone) in a suitable solvent such as glacial acetic acid or methanol, add an equimolar amount of bromine dropwise with stirring. The reaction mixture is typically stirred at room temperature until the color of bromine disappears.

-

Formation of the 2-Aminothiazole: The resulting α-bromoacetophenone is then treated with a slight excess of thiourea in a solvent like ethanol. The mixture is refluxed for several hours.[11]

-

Work-up and Purification: Upon completion of the reaction, the mixture is cooled, and the product is often precipitated by the addition of a base, such as an aqueous sodium carbonate solution. The crude product can be collected by filtration and purified by recrystallization from a suitable solvent like ethanol.[9]

The progress of the reaction can be monitored by thin-layer chromatography (TLC).[9]

Caption: Generalized Hantzsch synthesis pathway for fluorophenyl aminothiazoles.

Spectroscopic Characterization: Distinguishing the Isomers

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable tools for the structural elucidation and differentiation of the 4-fluoro and 3-fluoro isomers.

¹H NMR Spectroscopy

In the ¹H NMR spectrum, the aromatic protons of the fluorophenyl ring will exhibit distinct splitting patterns and chemical shifts depending on the position of the fluorine atom. The thiazole proton typically appears as a singlet. The protons of the amino group also present as a singlet, although its chemical shift can be variable and it may be broadened. For 2-amino-4-phenylthiazole, the aromatic protons typically resonate in the range of δ 7.4-7.9 ppm, while the thiazole proton appears around δ 6.8 ppm.[12] For fluorinated analogs, the fluorine atom will cause characteristic splitting of the adjacent proton signals.

¹³C NMR Spectroscopy

The ¹³C NMR spectra will also show clear differences. The carbon atom directly bonded to the fluorine atom will exhibit a large one-bond C-F coupling constant. The chemical shifts of the other aromatic carbons will also be influenced by the position of the fluorine substituent.

Infrared (IR) Spectroscopy

The IR spectra of both isomers will share characteristic absorption bands for the N-H stretching of the amino group (typically in the range of 3100-3400 cm⁻¹), the C=N stretching of the thiazole ring (around 1620-1680 cm⁻¹), and C-S stretching vibrations.[13][14] The C-F stretching vibrations will also be present, typically in the region of 1100-1300 cm⁻¹.

Comparative Biological Activity: A Tale of Two Isomers

While a direct head-to-head comparison of the 4-fluoro and 3-fluoro isomers in a wide range of biological assays is not extensively documented in a single study, we can synthesize a comparative overview from the existing literature. The 2-aminothiazole scaffold is known to exhibit a diverse range of biological activities, and the introduction of a fluorine atom can modulate this activity.

Antimicrobial and Antifungal Activity

Derivatives of 2-aminothiazole have been widely investigated for their antimicrobial and antifungal properties.[3] For instance, certain 2-amino-4-arylthiazoles have shown good activity against various bacterial and fungal strains.[13] The presence of a 4-fluorophenyl substituent has been noted in compounds with significant bactericidal activity, particularly against Gram-positive pathogens.[15] While specific data on the 3-fluorophenyl isomer is less common, it is plausible that it would also exhibit antimicrobial properties, though the potency may differ due to altered electronic and steric factors influencing target binding.

Anticancer Activity

The 2-aminothiazole core is also a feature of numerous anticancer agents.[5] For example, N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide has been reported to have a potent inhibitory effect on KPNB1 and exhibit anticancer activity.[5] The substitution pattern on the phenyl ring is crucial for the cytotoxic activity of these compounds.

Enzyme Inhibition

Fluorinated hydrazinylthiazole derivatives have been synthesized and evaluated for their α-amylase inhibition potential, which is relevant for diabetes management.[11][16] These studies have demonstrated that 2-(2-arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles can be potent enzyme inhibitors.[11][16] The specific interactions of the fluorophenyl moiety with the active site of the enzyme are critical for this inhibitory activity.

Structure-Activity Relationship (SAR) Insights

The comparison of these two isomers provides valuable insights into the structure-activity relationship of fluorinated aminothiazoles:

-

Electronic Effects: The differing electronic environments of the 4-fluoro and 3-fluoro isomers can lead to variations in their ability to participate in hydrogen bonding and other non-covalent interactions with biological targets.

-

Lipophilicity: The position of the fluorine atom can subtly influence the overall lipophilicity of the molecule, which in turn affects its membrane permeability and bioavailability.

-

Metabolic Stability: The strong C-F bond can block sites of metabolism, potentially leading to an improved pharmacokinetic profile. The position of this metabolic block can have significant consequences for the drug's half-life and metabolite profile.

Caption: Comparative logical flow of properties and activities for the two isomers.

Conclusion and Future Directions

The choice between incorporating a 4-fluorophenyl or a 3-fluorophenyl moiety into a 2-aminothiazole scaffold is a nuanced decision that can have profound implications for the resulting compound's drug-like properties. While the 4-fluoro isomer is more commonly reported in the literature, the distinct electronic and physicochemical properties of the 3-fluoro isomer warrant further investigation.

This guide has highlighted the key differences in the physicochemical properties of the precursor phenols, outlined a robust synthetic strategy, and provided a framework for the spectroscopic and biological comparison of these two important classes of compounds. For drug development professionals, a systematic evaluation of both isomers is highly recommended in the early stages of lead optimization. Such a comparative approach can uncover subtle yet critical differences in efficacy, selectivity, and pharmacokinetic profiles, ultimately leading to the identification of more promising clinical candidates. Future research should focus on direct, parallel biological screening of these and other positional isomers to build a more comprehensive understanding of the structure-activity relationships governing fluorinated 2-aminothiazoles.

References

- Molecules. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Published online March 7, 2021.

- ACS Omega. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. Published online March 17, 2023.

- Scholars Research Library. Biological and medicinal significance of 2-aminothiazoles. Not specified.

- National Center for Biotechnology Information. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. Not specified.

- Der Pharma Chemica.

- Unknown Source. Q5. In the box below, you are given the pKa values for a series of compounds, the least acidic is. Not specified.

- J. Phys. Org. Chem. Aqueous pKa values from J. Phys. Org. Chem. 2019, 32, e3940. Not specified.

- Unknown Source. Q5. In the box below, you are given the pKå values for a series of compounds, the least acidic is. Not specified.

- Asian Journal of Pharmaceutical and Clinical Research. Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Not specified.

- National Center for Biotechnology Information.

- International Journal of Chemical Studies. Synthesis and characterization of biological active heterocycle-2-Aminothiazole. Published online October 24, 2022.

- RSC Publishing. Thiazole conjugated amino acid derivatives as potent cytotoxic agents. Published online July 28, 2025.

- Quora. Why is o-flurophenol is more acidic than p-flurophenol?. Published online May 25, 2017.

- Chemistry Stack Exchange. Why is parafluorophenol is more acidic than phenol?. Published online November 12, 2022.

- Unknown Source.

- Molecules. Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silicate as a Heterogeneous Reusable. Published online November 20, 2022.

- Kaunas University of Technology.

- The Royal Society of Chemistry. Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in presence of. Not specified.

- PubChem. 3-Fluorophenol. Not specified.

- Unknown Source. A Review of Synthesis and Biological Activity of Aminothiazole and Its Derivatives. Published online December 26, 2024.

- Research Journal of Pharmaceutical, Biological and Chemical Sciences. ISSN: 0975-8585 March–April 2015 RJPBCS 6(2) Page No. 718. Published online March–April 2015.

- ResearchGate. Versatile 2-Amino-4-substituted-1,3-thiazoles: Synthesis and Reactions. Published online February 8, 2026.

- ResearchGate. Synthesis of 2-phenylamino-thiazole derivatives as antimicrobial agents. Not specified.

- Sigma-Aldrich. 3-Chloro-4-fluorophenol 98. Not specified.

- Achmem. 2-Amino-4-(4-fluorophenyl)thiazole. Not specified.

- PubChem. 4-Fluorophenol. Not specified.

- ResearchGate. 1 H NMR of spectrum of 2-Amino 4-(phenyl)thiazole ligand. Not specified.

- Wikipedia. Hantzsch pyridine synthesis. Not specified.

- National Center for Biotechnology Information.

- National Center for Biotechnology Information. 2-Amino-4-ferrocenylthiazole. Not specified.

- YouTube. Not specified. Published online April 21, 2023.

Sources

- 1. analytical.chem.ut.ee [analytical.chem.ut.ee]

- 2. researchgate.net [researchgate.net]

- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. chem.ucla.edu [chem.ucla.edu]

- 7. chem.ucla.edu [chem.ucla.edu]

- 8. quora.com [quora.com]

- 9. nanobioletters.com [nanobioletters.com]

- 10. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 11. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]

- 12. asianpubs.org [asianpubs.org]

- 13. chemijournal.com [chemijournal.com]

- 14. rjpbcs.com [rjpbcs.com]

- 15. Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-(2-Aminothiazol-4-yl)-5-fluorophenol via Hantzsch Reaction

Introduction: The Significance of the 2-Aminothiazole Scaffold in Modern Drug Discovery

The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2] This heterocyclic scaffold is a key component in numerous FDA-approved drugs, demonstrating a vast therapeutic reach that includes anticancer, anti-inflammatory, antibacterial, and antiviral agents.[3][4] The unique electronic properties and hydrogen bonding capabilities of the 2-aminothiazole ring system allow for potent and selective interactions with a wide range of biological targets.[1] The target molecule of this guide, 2-(2-Aminothiazol-4-yl)-5-fluorophenol, incorporates this vital scaffold, and the addition of a fluorophenol group provides a handle for further molecular elaboration, making it a valuable building block for the synthesis of novel pharmaceutical candidates.[5]

This document provides a comprehensive, in-depth guide for the synthesis of 2-(2-Aminothiazol-4-yl)-5-fluorophenol, leveraging the classic and robust Hantzsch thiazole synthesis.[6] The protocol is designed for researchers, scientists, and drug development professionals, offering not just a step-by-step procedure but also the underlying scientific rationale for key experimental choices, ensuring both reproducibility and a deeper understanding of the chemical transformation.

The Hantzsch Thiazole Synthesis: A Time-Tested Reaction Mechanism

First reported by Arthur Hantzsch in 1887, this reaction remains one of the most efficient and versatile methods for the construction of the thiazole ring.[2] The synthesis proceeds via the condensation of an α-haloketone with a thioamide, in this case, thiourea.[5] The generally accepted mechanism involves a sequence of nucleophilic attack, intramolecular cyclization, and dehydration to yield the aromatic thiazole ring.[1]

The key steps of the mechanism are as follows:

-

Nucleophilic Attack: The sulfur atom of thiourea, acting as a potent nucleophile, attacks the electrophilic α-carbon of the haloketone, displacing the bromide ion in an SN2 reaction.

-

Intramolecular Cyclization: The nitrogen atom of the resulting isothiouronium intermediate attacks the carbonyl carbon, forming a five-membered heterocyclic ring.

-

Dehydration: The tetrahedral intermediate readily eliminates a molecule of water to form the stable, aromatic 2-aminothiazole ring.

Experimental Protocol: A Two-Step Synthesis

This synthesis is presented as a two-step process, commencing with the α-bromination of the starting ketone, followed by the Hantzsch cyclocondensation.

Part 1: Synthesis of 2-Bromo-1-(5-fluoro-2-hydroxyphenyl)ethanone

The initial and crucial step is the selective α-bromination of 1-(5-fluoro-2-hydroxyphenyl)ethan-1-one. This intermediate is often not commercially available and needs to be synthesized.

Reagents and Materials

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Notes |

| 1-(5-Fluoro-2-hydroxyphenyl)ethan-1-one | C₈H₇FO₂ | 154.14 | 5.00 g | 32.4 | Starting material. |

| Bromine (Br₂) | Br₂ | 159.81 | 1.66 mL (5.18 g) | 32.4 | Corrosive and toxic. Handle with extreme care in a fume hood. |

| Glacial Acetic Acid | CH₃COOH | 60.05 | 50 mL | - | Solvent. |

| Round-bottom flask | - | - | 100 mL | - | |

| Dropping funnel | - | - | 50 mL | - | |

| Magnetic stirrer and stir bar | - | - | - | - | |

| Ice bath | - | - | - | - |

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.00 g (32.4 mmol) of 1-(5-fluoro-2-hydroxyphenyl)ethan-1-one in 50 mL of glacial acetic acid.

-

Bromine Addition: Cool the solution in an ice bath. In a dropping funnel, prepare a solution of 1.66 mL (5.18 g, 32.4 mmol) of bromine in 10 mL of glacial acetic acid. Add the bromine solution dropwise to the stirred ketone solution over a period of 30 minutes, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Carefully pour the reaction mixture into 200 mL of ice-cold water with stirring. The crude 2-bromo-1-(5-fluoro-2-hydroxyphenyl)ethanone will precipitate as a solid.

-

Isolation and Purification: Collect the solid by vacuum filtration and wash thoroughly with cold water to remove acetic acid and any residual bromine. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure α-bromoketone.

Part 2: Hantzsch Synthesis of 2-(2-Aminothiazol-4-yl)-5-fluorophenol

With the α-bromoketone in hand, the final cyclocondensation can be performed.

Reagents and Materials

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Notes |

| 2-Bromo-1-(5-fluoro-2-hydroxyphenyl)ethanone | C₈H₆BrFO₂ | 233.04 | 5.00 g | 21.5 | From Part 1. |

| Thiourea | CH₄N₂S | 76.12 | 1.80 g | 23.6 | Use a slight excess. |

| Ethanol (95%) | C₂H₅OH | 46.07 | 75 mL | - | Solvent. |

| Saturated Sodium Bicarbonate Solution | NaHCO₃(aq) | - | ~50 mL | - | For neutralization. |

| Round-bottom flask | - | - | 250 mL | - | |

| Reflux condenser | - | - | - | - | |

| Magnetic stirrer and heating mantle | - | - | - | - |

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask, combine 5.00 g (21.5 mmol) of 2-bromo-1-(5-fluoro-2-hydroxyphenyl)ethanone and 1.80 g (23.6 mmol) of thiourea in 75 mL of 95% ethanol.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux with stirring for 2-4 hours.

-

Monitoring the Reaction: The progress of the reaction can be monitored by TLC (a suitable mobile phase would be ethyl acetate/hexanes, e.g., 1:1). The formation of the product will be indicated by the appearance of a new, more polar spot.

-

Cooling and Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate as its hydrobromide salt.

-

Neutralization and Isolation: Pour the cooled reaction mixture into 200 mL of water. Slowly add a saturated solution of sodium bicarbonate with stirring until the mixture is neutral to slightly basic (pH 7-8). This will neutralize the hydrobromide salt and precipitate the free base of the product.

-

Purification: Collect the solid product by vacuum filtration and wash it with cold water. The crude product can be purified by recrystallization from ethanol or an ethanol/water mixture to afford pure 2-(2-Aminothiazol-4-yl)-5-fluorophenol. Dry the purified product under vacuum.

Expected Results and Characterization

The final product, 2-(2-Aminothiazol-4-yl)-5-fluorophenol, should be an off-white to pale yellow solid. The following are expected analytical data for the characterization of the synthesized compound.

| Analysis | Expected Results |

| Appearance | Off-white to pale yellow solid |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ (ppm): ~9.8 (s, 1H, -OH), ~7.3-7.5 (m, 2H, Ar-H), ~7.1 (s, 2H, -NH₂), ~6.8-7.0 (m, 1H, Ar-H), ~6.7 (s, 1H, thiazole-H) |

| ¹³C NMR (DMSO-d₆, 101 MHz) | δ (ppm): ~168 (C-NH₂), ~158 (C-F, d, J ≈ 235 Hz), ~150 (C-OH), ~148 (thiazole C), ~115-120 (Ar-C), ~105 (thiazole C-H) |

| IR (KBr, cm⁻¹) | ~3400-3200 (N-H and O-H stretching), ~1620 (C=N stretching), ~1550 (N-H bending), ~1250 (C-F stretching) |

| Mass Spectrometry (ESI+) | m/z: 211.0 [M+H]⁺ |

Safety and Handling

General Precautions:

-

All manipulations should be performed in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, must be worn at all times.

Specific Chemical Hazards:

-

Bromine (Br₂): Highly corrosive, toxic by inhalation and skin contact, and causes severe burns. Handle with extreme care.

-

Thiourea: Suspected of causing cancer and may damage the unborn child. Harmful if swallowed.[7][8] Avoid inhalation of dust and contact with skin and eyes.

-

α-Bromoketones: Are lachrymators (tear-producing) and skin irritants. Handle with caution.

Troubleshooting Guide

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low or no product formation in Part 1 (Bromination) | Inactive bromine; reaction temperature too high leading to side products. | Use fresh bromine. Maintain a low temperature during bromine addition. |

| Low yield in Part 2 (Hantzsch Reaction) | Incomplete reaction; product loss during work-up. | Increase reflux time and monitor by TLC. Ensure complete precipitation by adjusting the pH carefully during neutralization. |

| Product "oils out" during recrystallization | Solvent is not ideal; cooling is too rapid. | Try a different solvent system (e.g., isopropanol, acetone/water). Allow the solution to cool slowly to room temperature before placing it in an ice bath. |

| Impure product after recrystallization | Incomplete removal of starting materials or byproducts. | Repeat recrystallization. Consider column chromatography for further purification if necessary. |

Conclusion

The Hantzsch reaction provides a reliable and efficient pathway for the synthesis of 2-(2-Aminothiazol-4-yl)-5-fluorophenol. This application note offers a detailed and scientifically grounded protocol to guide researchers in the successful synthesis and purification of this valuable building block. Adherence to the outlined procedures and safety precautions will facilitate the reproducible synthesis of this compound, enabling its use in further drug discovery and development endeavors.

References

- Gomha, S. M., et al. (2017). A review on the synthesis of thiazole derivatives and their biological activities. Molecules, 22(8), 1334.

-

Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

- Patt, W. C., et al. (1993). Reinvestigation of a modified Hantzsch thiazole synthesis. Tetrahedron Letters, 34(48), 7801-7804.

-

Chem Help Asap. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube. Retrieved from [Link]

-

Wikipedia. (2023, December 27). Hantzsch pyridine synthesis. Retrieved from [Link]

-

Taylor & Francis Online. (2020, December 6). Review of the synthesis and biological activity of thiazoles. Retrieved from [Link]

-

National Center for Biotechnology Information. (2009). 2-Bromo-1-(4-hydroxyphenyl)ethanone. Retrieved from [Link]

-

MDPI. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Retrieved from [Link]

-

Beilstein Journals. (2020, November 24). One-pot multicomponent green Hantzsch synthesis of 1,2-dihydropyridine derivatives with antiproliferative activity. Retrieved from [Link]

-

Degloor College. (2023, May 3). LB—10—2023. Retrieved from [Link]

-

Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: thiourea. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Hantzsch Dihydropyridine (Pyridine) Synthesis. Retrieved from [Link]

-

ResearchGate. (2014). Synthesis of 2-aminothiazole derivatives. Retrieved from [Link]

-

EXCLI Journal. (2024). SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. Retrieved from [Link]

-

SciSpace. (2014). Batch and Continuous Flow Preparation of Hantzsch 1,4-Dihydropyridines under Microwave Heating and Simultaneous Real. Retrieved from [Link]

-

Asian Journal of Organic & Medicinal Chemistry. (n.d.). 2. Retrieved from [Link]

- Google Patents. (n.d.). EP2682390A1 - 2-aminothiazole derivative, preparation method, and use.

-

Der Pharma Chemica. (n.d.). Synthesis of novel 2-amino thiazole derivatives. Retrieved from [Link]

-

SciSpace. (2017, February 24). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Retrieved from [Link]

-

IntechOpen. (n.d.). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. Retrieved from [Link]

-

National Center for Biotechnology Information. (2014). Identification of Metabolites From 2D (1)H-(13)C HSQC NMR Using Peak Correlation Plots. Retrieved from [Link]

-

Academia.edu. (n.d.). (PDF) Reinvestigation of a modified Hantzsch thiazole synthesis. Retrieved from [Link]

-

National Center for Biotechnology Information. (2020). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Retrieved from [Link]

-

MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved from [Link]

-

ResearchGate. (2021). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Retrieved from [Link]

-

PubMed. (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. Retrieved from [Link]

Sources

Introduction: The Significance of the 2-Aminothiazole Fluorophenol Scaffold

An Application Guide to Key Reagents and Protocols for the Synthesis of 2-Aminothiazole Fluorophenol Intermediates

The 2-aminothiazole ring is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous pharmaceuticals with a vast range of biological activities, including anticancer, anti-inflammatory, antibacterial, and antifungal properties.[1][2][3] When combined with a fluorophenol moiety, these intermediates become powerful building blocks for targeted drug discovery. The fluorine atom(s) can enhance metabolic stability, binding affinity, and bioavailability, making these scaffolds highly sought after by researchers.

This technical guide provides an in-depth analysis of the key reagents and field-proven protocols for the synthesis of 2-aminothiazole fluorophenol intermediates. Moving beyond a simple recitation of steps, we will explore the causality behind reagent selection, compare classical and modern synthetic strategies, and provide detailed, reproducible experimental procedures suitable for both academic and industrial research settings.

Core Synthetic Strategy: The Hantzsch Thiazole Synthesis

The most dependable and widely utilized method for constructing the 2-aminothiazole core is the Hantzsch Thiazole Synthesis, first reported in the 19th century.[1][4][5] The reaction involves the condensation of an α-haloketone with a thiourea derivative.[5][6] The process is initiated by a nucleophilic attack of the sulfur atom from thiourea on the electrophilic α-carbon of the haloketone. This is followed by an intramolecular cyclization and dehydration to yield the stable, aromatic 2-aminothiazole ring.[1][7]

Mechanism of the Hantzsch Thiazole Synthesis

The general mechanism illustrates the key bond-forming steps that lead to the aromatic thiazole product. The stability of this final product is a significant driving force for the reaction.[7]

Caption: General mechanism of the Hantzsch 2-aminothiazole synthesis.

Critical Reagent Analysis and Selection

The success of the Hantzsch synthesis is critically dependent on the choice of starting materials and catalysts. For synthesizing fluorophenol intermediates, the key reagents are the fluorinated α-haloketone (or its precursor) and thiourea.

The α-Halo Fluorophenyl Ketone Precursor

This bifunctional electrophile is the cornerstone of the synthesis.[8] It can be prepared beforehand or, more efficiently, generated in situ from a corresponding fluorophenyl methyl ketone (a fluorinated acetophenone derivative).[9]

-

Starting Ketones : Substituted fluorophenyl acetophenones are readily available commercial reagents. The position and number of fluorine atoms on the phenyl ring are crucial for tuning the electronic properties of the final molecule.

-

Halogenating Agents : The conversion of the ketone to its α-halo derivative is a key step. While elemental halogens like bromine (Br₂) or iodine (I₂) are effective, modern methods prioritize safer, more manageable reagents.[9][10]

| Halogenating Agent | Key Characteristics & Causality |

| Iodine (I₂) / Bromine (Br₂) ** | Traditional Choice: Highly reactive and effective. Iodine is often used in one-pot syntheses with a catalyst.[11] Drawbacks: Toxic, corrosive, and produces hazardous hydrogen halide byproducts.[9] |

| N-Bromosuccinimide (NBS) | Improved Safety: A solid, crystalline source of electrophilic bromine, making it easier and safer to handle than liquid bromine.[9] It is widely used for selective α-bromination of ketones. |

| Trichloroisocyanuric Acid (TCCA) | Green & Sustainable Choice: A stable, inexpensive solid that serves as a safe source of electrophilic chlorine. Its use avoids toxic elemental halogens, and the cyanuric acid byproduct can be recycled.[9] TCCA is excellent for one-pot procedures catalyzed by novel systems.[12] |

| Copper(II) Bromide (CuBr₂) ** | Dual Role Reagent: Acts as both a brominating agent and a Lewis acid catalyst to activate the ketone, facilitating a one-pot α-bromination and cyclization process.[10] |

Thiourea and Its Derivatives

Thiourea (CH₄N₂S) is the essential nucleophile that provides both the 2-amino group and the sulfur atom for the thiazole ring.[13] It is an inexpensive, stable, and commercially available solid. While unsubstituted thiourea is most common, N-substituted thioureas can be used to generate 2-(substituted-amino)thiazoles, offering a direct route to more complex derivatives.[10]

Catalytic Systems: From Classical to Modern

While the Hantzsch synthesis can proceed without a catalyst, particularly at elevated temperatures, modern protocols employ catalysts to improve reaction rates, increase yields, and enable milder conditions.[12]

| Catalyst Type | Example(s) | Rationale & Advantages |

| Solvent/Heat | Ethanol, Methanol | Classical Method: The polarity of the alcohol solvent facilitates the reaction, and reflux temperatures provide the necessary activation energy.[1][14] Simple but can require long reaction times. |

| Heterogeneous Catalysts | Copper Silicate, Silica Supported Tungstosilisic Acid | Reusability & Easy Workup: These solid-phase catalysts can be easily recovered by filtration and reused, making the process more economical and environmentally friendly.[15][16] They provide an active surface for the reaction to occur. |

| Ionic Liquids (ILs) | Room Temperature Ionic Liquids (RTILs) | Green Solvents: Act as both the solvent and catalyst. They are non-volatile and can often be recycled. They provide a polar environment that stabilizes charged intermediates in the reaction mechanism.[2] |

| Nanocatalysts | Magnetically Separable Nanocatalysts (e.g., Ca/4-MePy-IL@ZY-Fe₃O₄) | High Efficiency & Separability: Offer an extremely high surface area for catalysis, leading to very short reaction times and high yields.[12] The magnetic core allows for effortless separation from the reaction mixture with an external magnet.[9] |

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for synthesizing a representative 2-aminothiazole fluorophenol intermediate.

Protocol 1: Classical Two-Step Synthesis

This protocol involves the initial synthesis and isolation of the α-bromo-4-fluoroacetophenone, followed by its reaction with thiourea.

Part A: Synthesis of 2-bromo-1-(4-fluorophenyl)ethan-1-one

-

Reagent Setup: To a solution of 4-fluoroacetophenone (10 mmol) in chloroform (CHCl₃, 30 mL), add a catalytic amount of aluminum chloride (AlCl₃).

-

Bromination: Slowly add bromine (10 mmol) dropwise to the solution at room temperature with constant stirring. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Once the starting material is consumed, wash the reaction mixture with a 5% sodium bicarbonate solution, followed by water.

-

Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent under reduced pressure to yield the crude α-bromoketone, which can be purified by recrystallization.

Part B: Hantzsch Condensation

-

Reaction Setup: In a round-bottom flask, dissolve the 2-bromo-1-(4-fluorophenyl)ethan-1-one (5 mmol) and thiourea (6 mmol) in 25 mL of ethanol.[17]

-

Reflux: Heat the mixture to reflux (approx. 78°C) for 30-60 minutes.[17] The reaction progress should be monitored by TLC.

-

Precipitation: After completion, cool the reaction mixture to room temperature and pour it over crushed ice or into a beaker containing a dilute solution of sodium carbonate (Na₂CO₃) or ammonium hydroxide to neutralize the hydrobromide salt formed and precipitate the free base product.[7][11][14]

-

Isolation and Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and air dry.[14] The resulting 4-(4-fluorophenyl)thiazol-2-amine is often pure enough for subsequent steps, but can be recrystallized from ethanol if necessary.[17]

Protocol 2: Modern One-Pot Synthesis using a Nanocatalyst

This protocol exemplifies a green, highly efficient one-pot method starting directly from the ketone, using TCCA as the halogen source and a magnetically separable nanocatalyst.[9][12]

Caption: Workflow for a modern one-pot 2-aminothiazole synthesis.

Procedure:

-

Reaction Setup: In a flask, combine the 4-fluoroacetophenone derivative (1.5 mmol), Trichloroisocyanuric Acid (TCCA) (0.5 mmol), and the Ca/4-MePy-IL@ZY-Fe₃O₄ nanocatalyst (0.01 g) in ethanol (3.0 mL).[9][12]

-

Intermediate Formation: Stir the mixture at 80°C for approximately 25 minutes to facilitate the in situ formation of the α-chloro-4-fluoroacetophenone intermediate. Monitor by TLC.[12]

-

Cyclization: Upon completion of the first step, add thiourea (1.0 mmol) directly to the reaction mixture.[12]

-

Reaction Completion: Continue stirring at 80°C until the reaction is complete as indicated by TLC.

-

Catalyst Recovery: Cool the mixture and separate the magnetic nanocatalyst from the solution using a strong external magnet. The catalyst can be washed, dried, and reused.[12]

-

Product Isolation: Add a 10% sodium bicarbonate solution to the supernatant to neutralize the mixture and precipitate the solid product.[9]

-

Purification: Collect the solid by filtration, wash with water, and dry. This method typically yields a high-purity product without the need for column chromatography.[12]

Conclusion

The synthesis of 2-aminothiazole fluorophenol intermediates is a well-established yet evolving field. While the classical Hantzsch synthesis remains a robust and reliable method, modern advancements in catalysis and one-pot procedures offer significant advantages in terms of efficiency, safety, and sustainability.[18] The selection of reagents, particularly the halogenating agent and catalyst, allows researchers to tailor the synthetic strategy to their specific needs, whether prioritizing yield, reaction time, cost, or environmental impact. The protocols and insights provided in this guide serve as a comprehensive resource for chemists aiming to leverage these valuable scaffolds in drug development and beyond.

References

- A Comparative Guide to Catalyst Efficacy in 2-Aminothiazole Synthesis. Benchchem.

- Common methods for the synthesis of 2-aminothiazole. ResearchGate.

- Hantzsch Thiazole Synthesis. Chem Help Asap.

- Hantzsch Synthesis of 2-Aminothiazoles: Application Notes and Protocols for Researchers. Benchchem.

- α-Halo ketone. Wikipedia.

- Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silicate as a Heterogeneous Reusable. Preprints.org.

- Purification of 2-aminothiazole. Google Patents.

- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI.

- Novel synthesis routes for substituted 2-aminothiazoles. Benchchem.

- Thiazole synthesis. Organic Chemistry Portal.

- Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem. RSC Publishing.

- Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica.

- Systematic Review On Thiazole And Its Applications. World Journal of Pharmaceutical Research.

- Application Notes and Protocols: Hantzsch Thiazole Synthesis for the Preparation of N. Benchchem.

- Review on Synthesis of Thiazole Derivatives from α-Halo- ketones and Thiourea or N-Substituted Thiourea. ResearchGate.

- Thiazole derivatives: Significance and symbolism. Consensus.

- Hantzsch Thiazole Synthesis. SynArchive.

- The Essential Role of Thiourea in Modern Chemical Synthesis. LookChem.

- Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. PMC.

- Synthesis of some new 5- substituted of. JOCPR.

- Synthesis of 2-aminothiazole derivatives. ResearchGate.

- Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. BEPLS.

- 2-aminothiazole——Application, Synthesis, Reaction etc.. ChemicalBook.

- Hantzsch thiazole synthesis - laboratory experiment. YouTube.

- facile one-pot procedure for the synthesis of 2-aminothiazole derivatives. HETEROCYCLES.

- Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Asian Journal of Chemistry.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. wisdomlib.org [wisdomlib.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. synarchive.com [synarchive.com]

- 6. kuey.net [kuey.net]

- 7. youtube.com [youtube.com]

- 8. α-Halo ketone - Wikipedia [en.wikipedia.org]

- 9. Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magn ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00758H [pubs.rsc.org]

- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 11. asianpubs.org [asianpubs.org]

- 12. benchchem.com [benchchem.com]

- 13. nbinno.com [nbinno.com]

- 14. chemhelpasap.com [chemhelpasap.com]

- 15. nanobioletters.com [nanobioletters.com]

- 16. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 17. derpharmachemica.com [derpharmachemica.com]

- 18. bepls.com [bepls.com]

Application Notes and Protocols for Fragment-Based Drug Discovery Using Aminothiazole Phenol Scaffolds

Introduction: A Strategic Approach to Modern Drug Discovery

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient strategy in the modern medicinal chemist's arsenal, offering a rational alternative to traditional high-throughput screening (HTS).[1][2] Unlike HTS, which screens large libraries of complex molecules for high-affinity binders, FBDD begins with small, low-molecular-weight compounds (typically <300 Da), known as fragments.[3][4] These fragments are screened for weak, yet high-quality, interactions with a biological target.[2][5] The primary advantage of this "bottom-up" approach lies in its efficiency; fragment libraries can more effectively sample chemical space, often leading to a higher hit rate and generating starting points with superior ligand efficiency.[1][6][7] These initial fragment hits then serve as foundational building blocks, which are intelligently optimized through structure-guided methods to produce potent, selective, and novel lead compounds.[2][3] This process has successfully delivered several FDA-approved drugs, validating its utility against even challenging target classes.[1][8]

This guide provides an in-depth exploration of an FBDD campaign centered on the strategic use of aminothiazole phenol scaffolds. We will delve into the rationale behind selecting these particular chemical motifs, provide detailed protocols for key experimental stages, and discuss the critical decision-making points that underpin a successful discovery program.

The Rationale for Aminothiazole Phenol Scaffolds: A Double-Edged Sword

The selection of a core scaffold is a critical decision in the design of a fragment library. The aminothiazole phenol combination brings together two moieties with rich histories in medicinal chemistry, offering both significant opportunities and notable challenges.

The Aminothiazole Core: A Privileged but Promiscuous Scaffold

The 2-aminothiazole ring is widely regarded as a "privileged structure" in medicinal chemistry.[9] This heterocycle is a key component in numerous biologically active compounds, demonstrating a vast range of therapeutic activities, including anticancer, anti-inflammatory, and antimicrobial properties.[10][11] Its presence in clinically approved drugs such as the kinase inhibitor Dasatinib underscores its value in establishing critical interactions with biological targets.[12] The unique physicochemical properties and versatile binding capabilities of the aminothiazole scaffold make it an attractive starting point for FBDD.[9]

However, this attractiveness comes with a significant caveat. The 2-aminothiazole scaffold, particularly in its simpler forms, is a notorious "frequent hitter" in biophysical screens.[13] This promiscuity means it can bind non-specifically to a wide range of proteins, leading to a high rate of false positives.[13] Therefore, while its potential is undeniable, researchers must employ rigorous validation and counter-screening strategies to ensure that observed binding is specific to the target of interest.

The Phenol Moiety: A Key Interaction Element

Phenols are another recurring and vital motif found in a vast number of natural products and FDA-approved pharmaceuticals.[14][15][16] The hydroxyl group of a phenol is an excellent hydrogen bond donor and acceptor, capable of forming crucial interactions within a protein's binding site.[17] Its inclusion in a fragment can significantly anchor the molecule to the target. Furthermore, the aromatic ring provides a vector for synthetic elaboration, allowing for fragment "growing" or "linking" strategies.[6][18] Despite trends toward increasing the sp3 character of drug candidates, phenols remain highly represented in recently approved drugs, highlighting their special role in molecular recognition.[14][15] However, like any functional group, phenols can present metabolic liabilities, which may need to be addressed during the lead optimization phase through strategies like bioisosteric replacement.[19]

By combining these two scaffolds, we aim to create fragments that leverage the proven biological relevance of the aminothiazole core while utilizing the phenol group to establish specific, high-quality hydrogen bonding interactions that can be confirmed structurally.

FBDD Workflow for Aminothiazole Phenol Scaffolds

A successful FBDD campaign is a multi-stage, iterative process. The workflow described below is tailored to address the specific properties of the aminothiazole phenol scaffold.

Part 1: Fragment Library Design and Assembly

The quality of the fragment library is paramount to the success of the campaign. The goal is to maximize chemical diversity while adhering to the principles of FBDD.

Key Fragment Properties Table

| Parameter | Recommended Value | Rationale |

| Molecular Weight (MW) | < 300 Da | Ensures fragment-like simplicity and provides ample room for optimization.[1][4] |

| cLogP | ≤ 3 | Balances solubility required for high-concentration screening with binding potential.[5] |

| Heavy Atom Count (HAC) | 9 - 22 | A common metric for fragment size and complexity. |

| Hydrogen Bond Donors | ≤ 3 | Adheres to the "Rule of Three" to maintain fragment-like properties.[5] |

| Hydrogen Bond Acceptors | ≤ 3 | Adheres to the "Rule of Three" to maintain fragment-like properties.[5] |

| Rotatable Bonds | ≤ 3 | Limits conformational complexity, increasing the likelihood of a favorable binding entropy. |

Protocol 1.1: Synthesis of a Representative Aminothiazole Phenol Fragment

This protocol outlines a common method for synthesizing 2-amino-4-(hydroxyphenyl)thiazole derivatives, based on the Hantzsch thiazole synthesis.[9][20]

Materials:

-

Substituted 2-bromo-1-(hydroxyphenyl)ethan-1-one

-

Thiourea

-

Ethanol (absolute)

-

Round-bottom flask, reflux condenser

-

Stir plate with heating

-

Crushed ice

-

Filtration apparatus (Büchner funnel)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 1.0 mmol of the appropriate 2-bromo-1-(hydroxyphenyl)ethan-1-one and 1.2 mmol of thiourea in 10 mL of ethanol.[20]

-

Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 78°C) with constant stirring.

-

Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC). A typical mobile phase is hexane:ethyl acetate (e.g., 8:3 v/v).[20]

-

Workup: Once the reaction is complete (typically 2-4 hours), allow the mixture to cool to room temperature.

-

Precipitation: Pour the reaction mixture over a beaker of crushed ice. The product should precipitate as a solid.

-

Isolation: Isolate the solid product by vacuum filtration, washing with cold water.

-

Purification: Recrystallize the crude product from hot ethanol to yield the purified aminothiazole phenol fragment.[20]

-

Characterization: Confirm the structure and purity of the final compound using ¹H-NMR, ¹³C-NMR, and mass spectrometry.

Part 2: Biophysical Screening for Hit Identification

Since fragments bind with weak affinity (μM to mM range), sensitive biophysical techniques are required for their detection.[4][21] Combining orthogonal methods is crucial to eliminate false positives and build confidence in the identified hits.[3][21]

Protocol 2.1: Primary Screening using Surface Plasmon Resonance (SPR)

SPR is a high-throughput, label-free technique ideal for primary screening. It measures changes in mass on a sensor chip surface as fragments bind to an immobilized target protein.[22][23]

Materials:

-

Biacore 8K or similar high-sensitivity SPR instrument.[22]

-

Sensor chip (e.g., CM5)

-

Target protein (high purity, >95%)

-

Fragment library (dissolved in DMSO, then diluted in running buffer)

-

Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)

-

Running buffer (e.g., HBS-EP+)

-

Amine coupling kit (EDC, NHS, ethanolamine)

Procedure:

-

Target Immobilization: Immobilize the target protein onto the sensor chip surface via amine coupling to a target level that will produce a sufficient signal for low MW fragments. A control surface with an unrelated protein or a deactivated surface is essential for counter-screening.[22]

-

Fragment Preparation: Prepare fragment solutions at a high concentration (e.g., 200-500 µM) in the running buffer. The final DMSO concentration should be kept low and consistent (e.g., ≤1%).

-

Screening: Inject the fragment solutions over the target and control surfaces. Monitor the binding response (measured in Response Units, RU).

-

Hit Criteria: A "hit" is defined as a fragment that shows a specific binding response on the target surface that is significantly above the response on the control surface.

-

Affinity Determination: For confirmed hits, perform a dose-response analysis by injecting a series of fragment concentrations to determine the equilibrium dissociation constant (K D).[22]

Protocol 2.2: Orthogonal Validation using NMR Spectroscopy

NMR-based methods are powerful for validating hits from primary screens. Ligand-observed NMR experiments like Saturation Transfer Difference (STD) are particularly well-suited for FBDD.[8][22]

Procedure (STD-NMR):

-

Sample Preparation: Prepare two NMR samples. Both should contain the fragment hit (e.g., 100 µM) in a suitable deuterated buffer. One sample will also contain the target protein (e.g., 5-10 µM), while the other is a control without the protein.

-

On-Resonance Spectrum: Acquire a 1D ¹H spectrum with selective saturation of a protein resonance far from any fragment signals (on-resonance).

-

Off-Resonance Spectrum: Acquire a control spectrum with the saturation frequency set to a region where no protein or fragment signals are present (off-resonance).

-

Difference Spectrum: Subtract the on-resonance spectrum from the off-resonance spectrum.

-

Analysis: If the fragment binds to the protein, its signals will appear in the difference spectrum. This confirms the binding interaction observed in the primary screen. The intensity of the STD effect can provide information about the binding epitope.

Part 3: Hit Validation and Elaboration

Once a fragment hit has been validated by at least two orthogonal biophysical methods, the next crucial steps are to visualize its binding mode and confirm that it elicits a functional response. This information provides the blueprint for medicinal chemistry efforts.[23][24]

Protocol 3.1: Structural Characterization by X-ray Crystallography

X-ray crystallography provides high-resolution, atomic-level detail of how a fragment binds to its target.[4][25] This is the gold standard for structure-guided drug design, revealing the precise orientation of the aminothiazole and phenol groups and identifying pockets for fragment elaboration.[26]

Procedure:

-

Crystallization: Obtain high-quality crystals of the target protein.

-

Fragment Soaking: Soak the protein crystals in a solution containing a high concentration of the validated fragment hit (e.g., 1-10 mM).[27]

-

Data Collection: Cryo-protect the crystal and collect X-ray diffraction data at a synchrotron source.

-

Structure Solution and Refinement: Process the diffraction data and solve the crystal structure. The resulting electron density map should clearly show the bound fragment.

-

Analysis: Analyze the binding mode in detail. Identify key interactions (e.g., hydrogen bonds from the phenol -OH or aminothiazole -NH2) and solvent-exposed vectors on the fragment that are suitable for chemical modification.[28]

Protocol 3.2: Functional Validation with a Biochemical Assay

A biophysical hit is not necessarily a functional modulator. It is essential to test the fragment in a relevant biochemical or cellular assay to confirm that its binding translates to a measurable effect on the target's activity (e.g., enzyme inhibition, disruption of a protein-protein interaction).[29][30]

Procedure (Example: Kinase Inhibition Assay):

-

Assay Principle: Use a technology like Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to measure kinase activity.[31]

-

Assay Setup: In a microplate, combine the kinase, its substrate, and ATP in a suitable assay buffer.

-

Compound Addition: Add the validated fragment hit over a range of concentrations (e.g., from 1 mM down to 1 µM). Include appropriate positive and negative controls.

-

Incubation: Incubate the plate to allow the enzymatic reaction to proceed.

-

Detection: Add detection reagents (e.g., a europium-labeled antibody specific for the phosphorylated substrate). Read the plate on a TR-FRET-capable reader.

-

Data Analysis: Calculate the percent inhibition for each fragment concentration and fit the data to a dose-response curve to determine an IC₅₀ value. While fragments are expected to be weak, a measurable IC₅₀ confirms functional activity and provides a baseline for optimization.

Part 4: From Fragment to Lead: The Path Forward

With structural and functional data in hand, the fragment can be optimized into a more potent lead compound using several strategies.[7][32]

-